C2-Fluorine Converts a Metabolic Substrate into an ACSL Inhibitor: IC50 0.2 mM vs. Palmitic Acid (No Inhibition)
2-FPA inhibits long-chain acyl-CoA synthetase (ACSL) with an IC50 of 0.2 mM, measured by in vitro palmitoyl-CoA formation in Balb/c 3T3 cell lysates [1]. Palmitic acid, the natural C16:0 substrate, exhibits no inhibitory activity at equivalent or higher concentrations—it is exclusively a substrate with a Km in the 10–50 µM range for various ACSL isoforms. The C2 fluorine atom prevents formation of the enolate intermediate required for β-oxidation and introduces steric hindrance at the acyl-CoA synthetase active site, converting the molecule from a substrate into a substrate-competitive inhibitor [1].
| Evidence Dimension | ACSL inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.2 mM (200 µM) for inhibition of long-chain acyl-CoA synthetase in Balb/c 3T3 cell lysate |
| Comparator Or Baseline | Palmitic acid: no inhibitory activity; natural substrate (Km ~10–50 µM for ACSL isoforms) |
| Quantified Difference | 2-FPA: active inhibitor (IC50 0.2 mM) vs. palmitic acid: zero inhibition at tested concentrations (qualitative substrate-to-inhibitor conversion) |
| Conditions | In vitro acyl-CoA synthetase assay using Balb/c 3T3 cell lysate; [3H]palmitate as tracer (Soltysiak et al., 1984) |
Why This Matters
Researchers requiring a tool compound that simultaneously blocks palmitoyl-CoA formation while serving as a non-β-oxidizable metabolic probe must select 2-FPA—palmitic acid cannot fulfill the inhibitor role.
- [1] Soltysiak RM, Matsuura F, Bloomer D, Sweeley CC. D,L-alpha-Fluoropalmitic acid inhibits sphingosine base formation and accumulates in membrane lipids of cultured mammalian cells. Biochim Biophys Acta. 1984;792(2):214-226. doi:10.1016/0005-2760(84)90225-x. PMID: 6696931. View Source
